Cas no 180851-50-7 (Tos-O-C4-NH-Boc)
Tos-O-C4-NH-Boc Chemical and Physical Properties
Names and Identifiers
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- Tos-O-C4-NH-Boc
- Toluene-4-sulfonic acid 4-bocamino-butyl ester
- HY-132004
- Toluene-4-sulfonicacid4-tert-butoxy-carbonylamino-butylester
- TERT-BUTYL N-{4-[(4-METHYLBENZENESULFONYL)OXY]BUTYL}CARBAMATE
- WBSGGWFVABZVGV-UHFFFAOYSA-N
- E85293
- DB-117694
- 4-((tert-Butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate
- MFCD18839142
- CS-0146735
- AKOS026672042
- 4-({[(1,1-dimethylethyl)oxy]carbonyl}amino)butyl 4-methylbenzenesulfonate
- SCHEMBL2822013
- 180851-50-7
- DTXSID00627852
- 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate
- Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester
- Toluene-4-sulfonic acid 4-tert-butoxycarbonylamino-butyl ester
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- MDL: MFCD18839142
- Inchi: 1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18)
- InChI Key: WBSGGWFVABZVGV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCCCNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 343.14534407g/mol
- Monoisotopic Mass: 343.14534407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 90.1Ų
Tos-O-C4-NH-Boc Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075635-1g |
Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester |
180851-50-7 | 97 | 1g |
£104.00 | 2022-03-01 | |
| MedChemExpress | HY-132004-500mg |
Tos-O-C4-NH-Boc |
180851-50-7 | 97.03% | 500mg |
¥500 | 2024-07-19 | |
| Chemenu | CM339290-500mg |
Tos-O-C4-NH-Boc |
180851-50-7 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| abcr | AB369328-1 g |
Toluene-4-sulfonic acid 4-tert-butoxycarbonylamino-butyl ester; . |
180851-50-7 | 1 g |
€169.90 | 2023-07-19 | ||
| Ambeed | A617319-100mg |
4-((tert-Butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate |
180851-50-7 | 95% | 100mg |
$50.0 | 2025-02-21 | |
| Ambeed | A617319-250mg |
4-((tert-Butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate |
180851-50-7 | 95% | 250mg |
$83.0 | 2025-02-21 | |
| Ambeed | A617319-1g |
4-((tert-Butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate |
180851-50-7 | 95% | 1g |
$173.0 | 2025-02-21 | |
| Ambeed | A617319-5g |
4-((tert-Butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate |
180851-50-7 | 95% | 5g |
$435.0 | 2025-02-21 | |
| Ambeed | A617319-10g |
4-((tert-Butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate |
180851-50-7 | 95% | 10g |
$633.0 | 2025-02-21 | |
| abcr | AB369328-1g |
Toluene-4-sulfonic acid 4-tert-butoxycarbonylamino-butyl ester; . |
180851-50-7 | 1g |
€169.90 | 2025-02-19 |
Tos-O-C4-NH-Boc Suppliers
Tos-O-C4-NH-Boc Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Tos-O-C4-NH-Boc
Research Briefing on 180851-50-7 and Tos-O-C4-NH-Boc in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as 180851-50-7 and Tos-O-C4-NH-Boc. These compounds play pivotal roles in drug discovery, peptide synthesis, and targeted therapeutic development. This briefing synthesizes the latest findings and applications related to these key entities, offering insights into their molecular mechanisms, synthetic pathways, and potential clinical implications.
The compound 180851-50-7, a structurally unique small molecule, has garnered attention for its potential as a scaffold in kinase inhibitor design. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrate its selective binding affinity for tyrosine kinase receptors, suggesting utility in oncology therapeutics. Computational modeling and in vitro assays reveal that modifications at the C4 position of 180851-50-7 enhance its pharmacokinetic properties, particularly blood-brain barrier permeability.
Tos-O-C4-NH-Boc, a protected amine derivative, serves as a critical intermediate in solid-phase peptide synthesis (SPPS). A 2024 study in Organic & Biomolecular Chemistry details its optimized synthesis via tosyl protection of 4-aminobutanol followed by Boc-group incorporation, achieving >95% yield. Its stability under acidic conditions and selective deprotection kinetics make it ideal for constructing complex peptide architectures, such as cyclic RGD peptides for integrin-targeted drug delivery systems.
Innovative applications emerge from combining these compounds. Research teams at MIT and Kyoto University have utilized Tos-O-C4-NH-Boc to functionalize 180851-50-7 derivatives, creating bifunctional conjugates that simultaneously target PDGFRβ and deliver payloads via cleavable linkers. This approach, documented in Nature Chemical Biology (2024), shows 3-fold increased tumor accumulation in xenograft models compared to monofunctional analogs.
Analytical challenges persist in characterizing these compounds. Advanced techniques like cryo-EM and 2D-NMR are being employed to resolve structural ambiguities in 180851-50-7 polymorphs, while HPLC-MS methods with sub-ppm mass accuracy now enable precise quantification of Tos-O-C4-NH-Boc in biological matrices. The FDA's recent draft guidance (2024) on impurity profiling for such intermediates underscores their growing regulatory importance.
Future directions include exploring 180851-50-7's role in PROTAC design and developing greener synthetic routes for Tos-O-C4-NH-Boc using biocatalysis. With over 15 clinical trials currently investigating related compounds, these molecules represent promising tools for next-generation therapeutics. Continued research should focus on structure-activity relationship optimization and scalable production methodologies to bridge laboratory findings with industrial applications.
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